1-nitro-4-[(1E)-prop-1-en-1-yl]benzene
Description
1-Nitro-4-[(1E)-prop-1-en-1-yl]benzene (CAS: 7297-52-1) is a nitro-substituted aromatic compound featuring a trans-configured propenyl group at the para position of the benzene ring. Its molecular formula is C₉H₉NO₂ (molecular weight: 163.18 g/mol). The compound is characterized by strong electron-withdrawing effects from the nitro group, which influence its reactivity and intermolecular interactions.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-nitro-4-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H9NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2-7H,1H3/b3-2+ |
InChI Key |
XEFDXKFPMZOEMV-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitro-4-[(1E)-prop-1-en-1-yl]benzene typically involves the nitration of 4-[(1E)-prop-1-en-1-yl]benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the propenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-nitro-4-[(1E)-prop-1-en-1-yl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a metal catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 1-amino-4-[(1E)-prop-1-en-1-yl]benzene.
Oxidation: 4-[(1E)-prop-1-en-1-yl]benzaldehyde or 4-[(1E)-prop-1-en-1-yl]benzoic acid.
Scientific Research Applications
1-nitro-4-[(1E)-prop-1-en-1-yl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-nitro-4-[(1E)-prop-1-en-1-yl]benzene involves its interaction with molecular targets through its nitro and propenyl groups. The nitro group can participate in redox reactions, while the propenyl group can undergo addition reactions with nucleophiles. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Substituent Variations: Nitro vs. Methoxy Groups
Anethole (1-Methoxy-4-[(1E)-prop-1-en-1-yl]benzene)
- Molecular Formula : C₁₀H₁₂O (molecular weight: 148.20 g/mol).
- Key Differences :
- The methoxy group in Anethole is electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution, whereas the nitro group in the target compound is electron-withdrawing, directing reactivity toward nucleophilic attack.
- Applications : Anethole is widely used in flavoring agents (e.g., anise oil) and exhibits bioactivity, including antioxidant properties .
- Crystal Structure : Anethole’s crystal structure shows weak C–H⋯O interactions, similar to nitro analogs, but with distinct packing due to the methoxy group’s steric and electronic effects .
Positional Isomerism and Functional Group Modifications
1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene
- Molecular Formula: C₁₀H₁₁NO₂ (molecular weight: 177.20 g/mol).
- Key Differences :
- The nitro group is located on the propenyl chain rather than the benzene ring, altering electronic distribution. This compound adopts an E-conformation with a C=C–C=C torsion angle of 32.5° , leading to distinct crystal packing via C–H⋯O interactions .
- Synthesis : Prepared via condensation of benzaldehyde derivatives with nitroethane, a common method for nitroalkenes .
1-Nitro-4-(1-propyn-1-yl)benzene
- Molecular Formula: C₉H₇NO₂ (molecular weight: 161.16 g/mol).
- Key Differences: Replacement of the propenyl double bond with a propynyl triple bond (C≡C bond length: 1.195 Å), increasing molecular rigidity and reactivity in cycloaddition reactions. Crystal Structure: Monoclinic space group I2/a, with a nitro group coplanar to the benzene ring, enhancing conjugation .
Structural and Physicochemical Data
Electronic and Reactivity Comparisons
- Nitro Group Effects :
- The nitro group in 1-nitro-4-[(1E)-propenyl]benzene decreases electron density on the benzene ring, making it less reactive toward electrophilic substitution but more prone to nucleophilic aromatic substitution.
- DFT studies (e.g., B3LYP functional) highlight the importance of exact exchange terms in modeling such systems .
- Conformational Stability :
- The E-configuration of the propenyl group is stabilized by conjugation with the aromatic ring, as seen in crystal structures .
Biological Activity
1-Nitro-4-[(1E)-prop-1-en-1-yl]benzene is an organic compound characterized by a benzene ring with a nitro group and a propenyl side chain. Its unique structure contributes to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications in medicine.
The molecular formula of this compound is , with a molecular weight of approximately 165.18 g/mol. The compound's structure includes:
- Nitro Group : An electron-withdrawing group that enhances reactivity.
- Propenyl Group : Provides sites for electrophilic addition reactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Electrophilic Addition : The propenyl group can undergo nucleophilic attack, leading to modifications in biomolecules.
- Redox Reactions : The nitro group can be reduced to form reactive intermediates that may interact with nucleophilic sites in proteins and nucleic acids, potentially disrupting cellular functions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. The mechanism appears to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of cellular signaling pathways. Specific findings include:
- Induction of cell cycle arrest in cancer cell lines.
- Enhanced cytotoxicity when combined with conventional chemotherapeutics.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
Study 1: Antibacterial Activity
In a study assessing various nitro-substituted compounds, it was found that those with similar structures exhibited varying degrees of antibacterial activity, correlating with their electron-withdrawing properties. The presence of the nitro group significantly enhanced the compounds' ability to inhibit bacterial growth .
Study 2: Anticancer Effects
Another investigation focused on the cytotoxic effects of nitroalkenes on human cancer cell lines. It was observed that compounds possessing both nitro and alkenyl functionalities demonstrated enhanced apoptotic effects compared to their non-nitro counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
